molecular formula C11H14BrNO B13564918 3-(4-Bromo-2-ethylphenyl)-3-oxetanamine

3-(4-Bromo-2-ethylphenyl)-3-oxetanamine

Cat. No.: B13564918
M. Wt: 256.14 g/mol
InChI Key: WMTOMQDDPVLVKB-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-ethylphenyl)-3-oxetanamine is a substituted oxetane derivative featuring a phenyl ring with bromine at the para position and an ethyl group at the ortho position.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

3-(4-bromo-2-ethylphenyl)oxetan-3-amine

InChI

InChI=1S/C11H14BrNO/c1-2-8-5-9(12)3-4-10(8)11(13)6-14-7-11/h3-5H,2,6-7,13H2,1H3

InChI Key

WMTOMQDDPVLVKB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Br)C2(COC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-ethylphenyl)-3-oxetanamine typically involves multi-step organic reactions. One common method starts with the bromination of 2-ethylphenyl derivatives, followed by the formation of the oxetane ring and subsequent introduction of the amine group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the intermediates involved .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-ethylphenyl)-3-oxetanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

3-(4-Bromo-2-ethylphenyl)-3-oxetanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-ethylphenyl)-3-oxetanamine involves its interaction with specific molecular targets. The bromine atom and the amine group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Oxetanamines

Table 1: Key Structural and Functional Differences
Compound Name Substituents (Phenyl Ring) Key Properties/Applications Reference
3-(4-Bromo-2-ethylphenyl)-3-oxetanamine 4-Br, 2-Et Enhanced lipophilicity (Et), potential CNS activity (Br)
3-(4-Bromophenyl)oxetan-3-amine 4-Br Simpler structure; used in medicinal chemistry scaffolds
3-(4-Chlorophenyl)-3-oxetanamine 4-Cl Lower molecular weight; similar electronic effects to Br but reduced steric bulk
3-(3-Chloro-2-fluorophenyl)-3-oxetanamine 3-Cl, 2-F Dual electronegative groups; potential improved receptor binding
3-(4-Methylphenyl)-3-oxetanamine 4-Me Electron-donating Me group; increased metabolic stability

Key Observations :

  • Bromine vs.
  • Ethyl Group Impact : The ortho-ethyl group in the target compound introduces steric bulk, which may reduce rotational freedom and improve selectivity for specific biological targets compared to smaller substituents (e.g., Me) .
  • Fluorine Substitution : Fluorine’s electronegativity and small size (e.g., in 3-(3-Chloro-2-fluorophenyl)-3-oxetanamine) enhance metabolic stability and membrane permeability .

Functionalized Oxetane Derivatives

Table 2: Comparative Physicochemical Properties
Compound Name Functional Group Molecular Weight LogP (Predicted) Notable Applications Reference
3-(4-Bromo-2-ethylphenyl)-3-oxetanamine Amine ~272.1* ~2.8 CNS drug candidates
3-(3-Bromophenyl)oxetane-3-carboxylic acid Carboxylic acid 259.1 ~1.5 Intermediate for peptidomimetics
2-(2-Bromoethyl)oxetane Bromoalkyl 165.0 ~1.2 Cross-coupling reactions
N-cis-Feruloyltyramine Phenolic amide 313.3 ~2.1 Antiplasmodial activity (IC50 4.2 µg/mL)

Key Observations :

  • Amine vs. Carboxylic Acid : The amine group in the target compound improves basicity and solubility in acidic environments (e.g., lysosomes), whereas carboxylic acid derivatives are more polar and suited for ionic interactions .
  • Anti-Plasmodial Activity: Phenolic oxetanamine derivatives (e.g., N-cis-feruloyltyramine) demonstrate moderate antiplasmodial activity, suggesting that bromine/ethyl substitution in the target compound could modulate similar bioactivity .

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